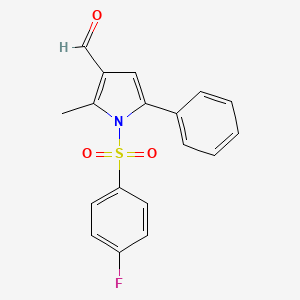

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S/c1-13-15(12-21)11-18(14-5-3-2-4-6-14)20(13)24(22,23)17-9-7-16(19)8-10-17/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZBDHYKADDTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1S(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Formylation Approach

The pyrrole core is typically constructed via cyclization of 1,4-diketones or substituted acetonitriles. A modified Paal-Knorr synthesis using 3-oxo-propionitrile derivatives has been demonstrated for analogous compounds.

Procedure :

-

Substitution Reaction : React 2-methyl-α-bromoacetophenone with 3-oxo-propionitrile in ethyl acetate using K₂CO₃ as a base (40–60°C, 3–6 hours) to yield 4-(2-methylphenyl)-2-formyl-4-oxo-butyronitrile.

-

Cyclization : Subject the intermediate to hydrogenation cyclization with Pd-C and HZSM-5 molecular sieve in 1,4-dioxane (60–90°C, 15–20 hours) to form 2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde.

Optimization :

Sulfonylation Strategies

Sulfonylation of the pyrrole nitrogen is achieved using 4-fluorobenzenesulfonyl chloride under basic conditions.

Procedure :

-

Deprotonation : Treat 2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde with NaH in tetrahydrofuran (0°C, 10 minutes).

-

Sulfonylation : Add 4-fluorobenzenesulfonyl chloride (1.2 equiv) and stir at room temperature for 12 hours.

-

Purification : Isolate the product via column chromatography (hexane/ethyl acetate, 3:1).

Key Parameters :

-

Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.

-

Base choice (NaH vs. Et₃N) affects reaction rate; NaH provides faster kinetics but requires anhydrous conditions.

Comparative Analysis of Methods

Industrial Production Considerations

Scale-up challenges include optimizing catalyst recovery and minimizing solvent waste. Continuous flow systems for cyclization steps (e.g., fixed-bed reactors with Pd-C) improve throughput. Recrystallization from ethanol/water mixtures (70:30) enhances purity to >99% .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The carbaldehyde group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbaldehyde group can be reduced to form alcohols.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoro-benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can result in various biological effects, including modulation of signaling pathways and inhibition of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with other heterocyclic carbaldehydes, differing primarily in substituent groups and ring systems. Key comparisons include:

2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS: 338416-44-7) Molecular Formula: C₂₀H₁₆F₃NO₃S Key Features:

- A methylsulfonyl group at the 5-position phenyl ring.

- A trifluoromethylphenyl group at the 1-position.

- Comparison :

- The trifluoromethyl group is a stronger electron-withdrawing substituent compared to the 4-fluoro-benzenesulfonyl group in the target compound, which may increase electrophilicity at the carbaldehyde site.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Features :

- A pyrazole core (vs. pyrrole in the target compound).

- A sulfanyl (S-C₆H₄Cl) group and trifluoromethyl substituent.

- Comparison :

- Pyrazole rings are more basic than pyrroles due to the presence of two adjacent nitrogen atoms, which could influence reactivity in nucleophilic or coordination chemistry.

Data Table: Key Properties of Compared Compounds

Biological Activity

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of approximately 303.35 g/mol. The presence of a fluorobenzenesulfonyl group enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and effects on cellular pathways.

Anticancer Activity

Recent research indicates that derivatives of pyrrole compounds exhibit significant anticancer activities. For instance, studies have shown that pyrrole derivatives can inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and caspase activation.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.25 | Apoptosis via caspase activation |

| Compound B | A549 | 0.46 | Mitochondrial pathway activation |

| 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde | TBD | TBD | TBD |

The mechanisms through which 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : Certain studies have suggested that pyrrole derivatives can induce cell cycle arrest at various phases, thereby inhibiting proliferation.

- Inhibition of Signaling Pathways : There is evidence that these compounds can interfere with critical signaling pathways involved in tumor growth and survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A study involving a related pyrrole derivative demonstrated significant tumor reduction in xenograft models of breast cancer, showing an IC50 value lower than that of standard chemotherapeutics.

- Case Study 2 : In vitro studies on lung cancer cell lines treated with similar compounds indicated marked apoptosis and reduced cell viability after 48 hours of exposure.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Pyrrole Core Formation : Cyclocondensation of β-ketoesters or enamines with hydrazine derivatives under acidic or microwave-assisted conditions .

- Sulfonylation : Introduction of the 4-fluoro-benzenesulfonyl group via nucleophilic substitution, using reagents like 4-fluoro-benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

- Aldehyde Functionalization : Oxidation of a hydroxymethyl intermediate or direct Vilsmeier–Haack formylation .

Q. Optimization Strategies :

Q. How can structural characterization be performed using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of substituents. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while sulfonyl groups deshield adjacent protons .

- FT-IR : Identify key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, sulfonyl S=O stretches at ~1350 and 1150 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction resolves bond lengths (e.g., C–F: ~1.34 Å, S–O: ~1.43 Å) and dihedral angles between the pyrrole and phenyl rings, critical for understanding π-π stacking interactions .

Advanced Research Questions

Q. What strategies can address low yields in the cyclization step during synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization. For example, ZnCl₂ increases yields from 45% to 68% in pyrrole formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates. However, DMSO may promote side reactions at elevated temperatures (>100°C) .

- Temperature Gradients : Use a stepwise temperature ramp (e.g., 60°C → 100°C) to control exothermicity and reduce decomposition .

Q. How can discrepancies in biological activity data across studies be systematically analyzed?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer, 37°C incubation). For example, variations in antioxidant activity (e.g., DPPH assay: 10–80% inhibition at 50 μM) may arise from differing radical concentrations .

- Structure-Activity Relationships (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects. The 4-fluoro-benzenesulfonyl group enhances hydrophobic binding to enzyme pockets, while the aldehyde may form Schiff bases with lysine residues .

- Meta-Analysis : Pool data from analogous compounds (e.g., pyrazole-carbaldehydes with varying sulfonyl groups) to identify trends in antimicrobial or anti-inflammatory potency .

Q. What computational methods are recommended for predicting structure-activity relationships (SAR) and metabolic stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., COX-2 inhibition) using software like GROMACS. The sulfonyl group’s electrostatic potential maps predict hydrogen bonding with Arg120 .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the aldehyde’s LUMO (-1.8 eV) suggests nucleophilic attack susceptibility .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic pathways. The fluoro-sulfonyl group may reduce hepatic clearance by inhibiting CYP3A4 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.